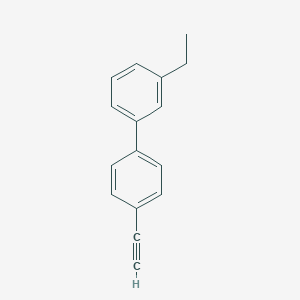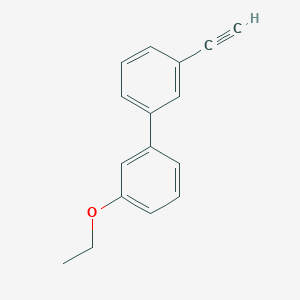
3-Ethyl-4'-ethynyl-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-4’-ethynyl-1,1’-biphenyl is an organic compound belonging to the biphenyl family It consists of two benzene rings connected by a single bond, with an ethyl group attached to the third carbon of one ring and an ethynyl group attached to the fourth carbon of the other ring
Synthetic Routes and Reaction Conditions:
-
Sonogashira Coupling Reaction:
Reactants: 3-Ethyl-1-bromo-benzene and 4-ethynyl-biphenyl.
Catalyst: Palladium(II) acetate.
Ligand: Triphenylphosphine.
Base: Copper(I) iodide.
Solvent: Tetrahydrofuran.
Conditions: The reaction is typically carried out under an inert atmosphere at room temperature to 60°C.
-
Grignard Reaction:
Reactants: 3-Ethyl-bromobenzene and 4-ethynyl-magnesium bromide.
Catalyst: Nickel(II) chloride.
Solvent: Diethyl ether.
Conditions: The reaction is performed under an inert atmosphere at low temperatures (-78°C to 0°C).
Industrial Production Methods: Industrial production of 3-Ethyl-4’-ethynyl-1,1’-biphenyl typically involves large-scale Sonogashira coupling reactions due to their efficiency and high yield. The process is optimized to minimize by-products and maximize the purity of the final product.
Types of Reactions:
-
Oxidation:
Reagents: Potassium permanganate or chromium trioxide.
Conditions: Acidic or basic medium.
Products: Oxidation of the ethyl group can lead to the formation of carboxylic acids or aldehydes.
-
Reduction:
Reagents: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Conditions: Anhydrous conditions for lithium aluminum hydride; room temperature and pressure for hydrogenation.
Products: Reduction of the ethynyl group can yield ethyl-substituted biphenyls.
-
Substitution:
Reagents: Halogens (e.g., bromine, chlorine) or nitrating agents.
Conditions: Room temperature to reflux conditions.
Products: Halogenated or nitrated derivatives of 3-Ethyl-4’-ethynyl-1,1’-biphenyl.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas.
Substituting Agents: Halogens, nitrating agents.
Major Products:
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Ethyl-substituted biphenyls.
Substitution Products: Halogenated or nitrated biphenyls.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential use in the development of bioactive compounds due to its structural similarity to biologically active biphenyl derivatives.
Medicine:
- Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry:
- Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
- Employed in the synthesis of polymers with unique electronic properties.
作用机制
The mechanism by which 3-Ethyl-4’-ethynyl-1,1’-biphenyl exerts its effects depends on its application. In organic electronics, its conjugated system allows for efficient charge transport, making it suitable for use in OLEDs and OPVs. In biological systems, its biphenyl structure can interact with various molecular targets, potentially inhibiting or activating specific pathways.
相似化合物的比较
4-Ethyl-4’-ethynyl-1,1’-biphenyl: Similar structure but with different substitution patterns.
4-Ethynyl-1,1’-biphenyl: Lacks the ethyl group, leading to different chemical properties.
3-Ethyl-1,1’-biphenyl: Lacks the ethynyl group, affecting its reactivity and applications.
Uniqueness: 3-Ethyl-4’-ethynyl-1,1’-biphenyl is unique due to the presence of both ethyl and ethynyl groups, which confer distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of advanced materials and in research applications where specific structural features are required.
属性
IUPAC Name |
1-ethyl-3-(4-ethynylphenyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-3-13-8-10-15(11-9-13)16-7-5-6-14(4-2)12-16/h1,5-12H,4H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFDBQXOETVDIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)C2=CC=C(C=C2)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3'-(Difluoromethoxy)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B8163634.png)
![(3'-(Difluoromethoxy)-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B8163636.png)







![5'-Fluoro-2'-methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B8163709.png)




